N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline
Description
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline is a secondary amine characterized by a benzyl group substituted with a 2-methoxyethoxy chain at the para position and a 3,4-dimethylaniline moiety. The methoxyethoxy group enhances solubility in polar solvents, while the 3,4-dimethylaniline moiety may contribute to biological activity, as seen in related compounds (e.g., antimicrobial or receptor-binding properties) .
Properties
IUPAC Name |
N-[[4-(2-methoxyethoxy)phenyl]methyl]-3,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-14-4-7-17(12-15(14)2)19-13-16-5-8-18(9-6-16)21-11-10-20-3/h4-9,12,19H,10-11,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFNCAQBTWVZFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=CC=C(C=C2)OCCOC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline typically involves the reaction of 3,4-dimethylaniline with 4-(2-methoxyethoxy)benzyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is employed in biochemical assays and studies involving protein interactions and functions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The compound may modulate biochemical pathways by binding to active sites or altering the conformation of target proteins, thereby influencing their function .
Comparison with Similar Compounds
(a) 4-({4-Chloro-6-[(3,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}amino)-N-(pyridin-2-yl)benzene-1-sulfonamide (Compound 9)
- Structure : Combines a triazine core with 3,4-dimethylaniline and sulfonamide groups.
- Synthesis : Reacted 3,4-dimethylaniline with a triazine precursor in DMF, yielding 86.3% .
- Key Difference : The triazine-sulfonamide scaffold introduces distinct electronic and steric effects compared to the benzyl-methoxyethoxy group in the target compound.
(b) N-((4-(benzyloxy)phenyl)(1-(tert-butyl)-1H-tetrazol-5-yl)methylene)-3,4-dimethylaniline (V-31)
- Structure : Features a tetrazole ring and benzyloxy group linked to 3,4-dimethylaniline.
- Synthesis : Achieved 72% yield via isocyanide-based multicomponent reactions .
- Molecular Weight : 439.55 g/mol, significantly higher than the target compound due to the tetrazole and tert-butyl groups .
Benzylamine Derivatives with Alkoxy Substituents
(a) HSR-803: N-[4-[2-(Dimethylamino)-ethoxy]benzyl]-3,4-dimethoxybenzamide hydrochloride
- Structure: Contains a dimethylamino-ethoxy benzyl group and dimethoxybenzamide.
- Activity : Stimulates gastrointestinal propulsion in animal models, likely via cholinergic receptor interactions .
- Comparison: The dimethylamino-ethoxy chain in HSR-803 enhances bioavailability compared to the methoxyethoxy group in the target compound .
(b) N-[2-(2-Ethoxyethoxy)benzyl]-3,4-dimethylaniline
- Structure : Differs in the substitution position (ortho vs. para) of the ethoxyethoxy chain.
- Commercial Availability: Priced at $284.00/500 mg (Santa Cruz Biotechnology), indicating high cost due to synthetic complexity .
Environmental and Physicochemical Properties
(a) Degradation of 3,4-Dimethylaniline (3,4-DMA)
- Pathways: In photoelectrocatalytic systems, 3,4-DMA degrades via chlorinated radicals (87.55% contribution) and hydroxyl radicals (7.9%) to form intermediates like 3,4-dimethylphenol and CO₂ .
- Implications : The methoxyethoxy-benzyl group in the target compound may slow degradation compared to unsubstituted 3,4-DMA due to steric hindrance .
(b) Crystal Structure Analysis
- N-[(E)-3,4-Dimethoxybenzylidene]-2,3-dimethylaniline : Exhibits a dihedral angle of 60.57° between aromatic planes, with intermolecular C–H···O hydrogen bonding stabilizing the crystal lattice .
- Comparison : The target compound’s methoxyethoxy chain likely reduces crystallinity, favoring amorphous phases over rigid crystalline structures .
Biological Activity
N-[4-(2-Methoxyethoxy)benzyl]-3,4-dimethylaniline is a compound of interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its mechanisms of action, biological applications, and research findings, supported by relevant data and case studies.
Chemical Structure and Properties
This compound features a methoxyethoxy group attached to a benzyl moiety, along with dimethyl substitution on the aniline ring. This unique structure contributes to its biological activity through specific interactions with molecular targets.
The mechanism of action involves the compound's ability to interact with various enzymes and receptors. It modulates biochemical pathways by binding to active sites or altering the conformation of target proteins, which can lead to significant changes in their activity. This interaction is crucial in understanding its therapeutic potential in various biological contexts.
Biological Activity Overview
This compound has shown promising biological activities, including:
- Anticancer Properties : Studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with analogous structures have demonstrated IC50 values in the low micromolar range against cancer cells, suggesting a potential for development as anticancer agents .
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or other diseases. Such inhibition can disrupt critical signaling pathways that promote cell proliferation and survival.
- Protein Interaction Studies : It is utilized in biochemical assays to explore protein interactions, contributing to our understanding of cellular mechanisms and disease pathology.
Data Table: Biological Activity Summary
| Biological Activity | Description | Reference |
|---|---|---|
| Anticancer | Potential cytotoxicity against cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity | |
| Protein Interactions | Studies on protein functions |
Case Studies and Research Findings
- Cytotoxicity Assays : A study evaluating related compounds found that certain derivatives exhibited significant cytotoxic effects on leukemia cells with IC50 values ranging from 0.3 to 0.5 μM. These findings highlight the potential of this compound as a lead compound for further development in cancer therapeutics .
- Mechanistic Studies : Research indicates that similar compounds can induce apoptosis in cancer cells through the activation of caspase pathways. This suggests that this compound may exert similar effects, warranting further investigation into its apoptotic mechanisms .
- In Vivo Efficacy : While most studies focus on in vitro assays, preliminary in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in animal models.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
